molecular formula C12H17NO3 B2886673 N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide CAS No. 2305401-28-7

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide

Cat. No. B2886673
CAS RN: 2305401-28-7
M. Wt: 223.272
InChI Key: AYBAUIOLVTZPLH-UHFFFAOYSA-N
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Description

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.

Mechanism of Action

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide is a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This activation of cannabinoid receptors can have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and the regulation of appetite and metabolism.
Biochemical and Physiological Effects:
N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been shown to have potent analgesic effects, reducing pain in models of acute and chronic pain. N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and other inflammatory conditions. Additionally, N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been shown to have effects on appetite and metabolism, with some studies suggesting that N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide may have potential as a treatment for obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide in lab experiments is its potency as an inhibitor of FAAH. N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide is a highly specific inhibitor of FAAH, meaning that it does not have significant effects on other enzymes or receptors in the body. Additionally, N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been shown to be effective in a wide range of animal models, making it a useful tool for studying the endocannabinoid system in vivo.
One limitation of using N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide in lab experiments is its relatively short half-life. N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide is rapidly metabolized in the body, meaning that its effects are relatively short-lived. Additionally, N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been shown to have some off-target effects, particularly at high doses, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide and the endocannabinoid system. One area of interest is the development of more potent and selective inhibitors of FAAH, which could have potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Additionally, there is growing interest in the role of the endocannabinoid system in the regulation of mood and behavior, and future research could explore the potential of N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide and other compounds to modulate these processes. Finally, there is a need for more research on the long-term effects of FAAH inhibition, particularly with regard to potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide involves the reaction of 5-methylfurfurylamine with 3-methoxyacryloyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide is typically around 50%.

Scientific Research Applications

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been used extensively in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a wide range of physiological processes, including pain sensation, appetite, and immune function. N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has been used to investigate the role of FAAH in the regulation of endocannabinoid signaling and to identify potential therapeutic targets for the treatment of various diseases.

properties

IUPAC Name

N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-12(14)13-10(7-8-15-3)11-6-5-9(2)16-11/h4-6,10H,1,7-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBAUIOLVTZPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCOC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide

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